![molecular formula C15H16Cl2N2OS B8044938 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione](/img/structure/B8044938.png)
2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione is a chemical compound belonging to the class of triazoles[_{{{CITATION{{{1{CHEBI:84008 - 2- 2- (1-chlorocyclopropyl)-3- (2-chlorophenyl)-2 .... It is known for its fungicidal properties and is commonly used in agriculture to protect crops from fungal infections[{{{CITATION{{{_2{Pesticide Fact Sheet - US EPA](https://www3.epa.gov/pesticides/chem_search/reg_actions/registration/fs_PC-113961_14-Mar-07.pdf).
准备方法
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong acids or bases, and the reactions are carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that are scaled up to produce large quantities. The process involves the use of reactors and purification systems to ensure the final product meets the required purity standards. The production process is monitored closely to maintain consistency and quality.
化学反应分析
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under specific conditions, such as controlled temperature and pH levels, to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different biological or chemical properties. These derivatives are often used in further research and development to explore new applications.
科学研究应用
Chemistry: In chemistry, the compound is used as a reagent in various synthetic processes to produce other chemical compounds. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of triazoles on fungal infections and other biological processes. It helps researchers understand the mechanisms of action and develop new antifungal agents.
Medicine: In medicine, the compound is used as an active ingredient in antifungal medications. It is effective in treating a range of fungal infections, including those affecting the skin, nails, and internal organs.
Industry: In the agricultural industry, the compound is used as a fungicide to protect crops from fungal diseases. It helps improve crop yield and quality, making it an essential tool for farmers.
作用机制
The compound exerts its effects by inhibiting the growth of fungi through the disruption of their cell membranes. It targets specific molecular pathways involved in fungal metabolism, leading to the death of the fungal cells. The exact mechanism of action may vary depending on the specific fungal species and the environmental conditions.
相似化合物的比较
Similar Compounds: Some similar compounds include prothioconazole, tebuconazole, and azoxystrobin. These compounds also belong to the triazole class and share similar fungicidal properties.
Uniqueness: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione is unique in its chemical structure, which allows it to be more effective against certain types of fungi compared to other triazoles. Its specific arrangement of chlorine and hydroxyl groups enhances its binding affinity to fungal enzymes, making it a potent antifungal agent.
属性
IUPAC Name |
2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-4H-pyrazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2OS/c16-12-4-2-1-3-11(12)9-15(20,14(17)6-7-14)10-19-13(21)5-8-18-19/h1-4,8,20H,5-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDPCFJIODSPOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)CC=N3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
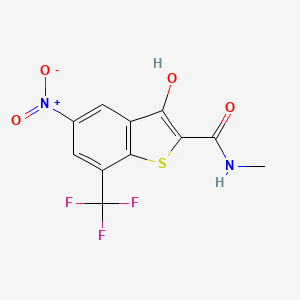
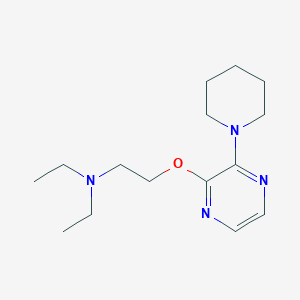
![methyl 4-oxo-6-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylate](/img/structure/B8044875.png)
![1-Cyclopropyl-6-fluoro-4-oxo-7-[4-(2-oxopropyl)piperazin-1-yl]quinoline-3-carboxylic acid](/img/structure/B8044882.png)
![ethyl (Z)-2-(2,4-dichloro-5-fluorobenzoyl)-3-[(2-oxo-1,3-oxazolidin-3-yl)amino]prop-2-enoate](/img/structure/B8044893.png)
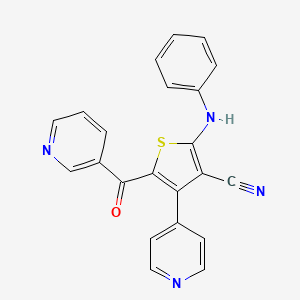

![8-chloro-6,7-difluoro-1-[(2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B8044919.png)
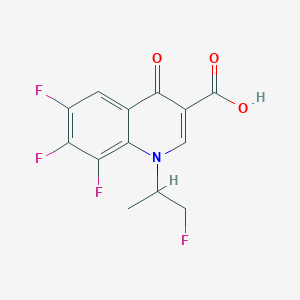
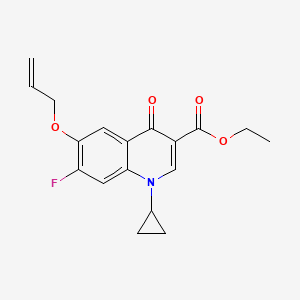
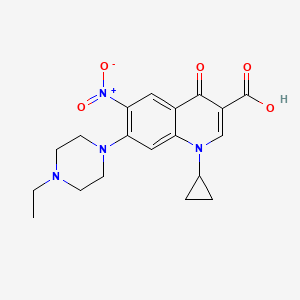
![benzyl N-(1-oxo-3,4-dihydro-2H-pyrazino[1,2-a]indol-8-yl)carbamate](/img/structure/B8044950.png)
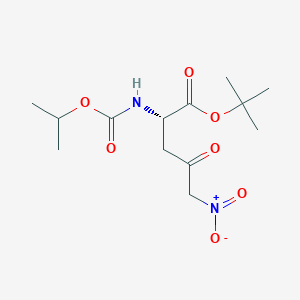
![(2S)-2-[[(E)-3-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]prop-2-enoyl]amino]propanoic acid](/img/structure/B8044957.png)
